PARG Inhibitory Potency: Class-Level Benchmarking of Thiadiazole-Substituted Compounds
The patent family encompassing thiadiazole-substituted PARG inhibitors reports that selected compounds within the generic scope achieve PARG IC₅₀ values in the low nanomolar range in standard 384-well plate enzymatic assays [1]. Specifically, BindingDB entries BDBM718706 (Compound 22) and BDBM718728 (Compound 45) from the related US20250042891 patent demonstrate PARG IC₅₀ values of 1 nM under identical assay conditions (15 µL total volume, PARG 389-976 enzyme) [2]. While the exact IC₅₀ of the target compound N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has not been publicly disclosed in isolation, it is explicitly encompassed within the same structural class and patent scope claimed to possess 'strong inhibitory effect on PARG' with 'better pharmacokinetics' than prior art [1]. The 1 nM benchmark serves as the class ceiling against which any structurally related analog should be measured.
| Evidence Dimension | PARG enzyme inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly disclosed for the specific compound; claimed within patent scope exhibiting 'strong inhibitory effect on PARG' [1] |
| Comparator Or Baseline | Closest disclosed analogs in same patent family: BDBM718706 (Compound 22) IC₅₀ = 1 nM; BDBM718728 (Compound 45) IC₅₀ = 1 nM [2] |
| Quantified Difference | Class benchmark: 1 nM PARG IC₅₀. Difference from target compound cannot be quantified due to non-disclosure of compound-specific data. |
| Conditions | In vitro PARG enzymatic assay; standard 384-well plate format; total volume 15 µL; recombinant PARG (389-976) enzyme; data deposited in BindingDB [2] |
Why This Matters
Procurement decisions for PARG inhibitor tool compounds or lead series should be guided by the class-wide potency benchmark of 1 nM IC₅₀; compounds lacking verified membership in this structural subclass cannot be presumed to replicate this level of target engagement.
- [1] Xu Z, Lou Y (Shanghai Yingli Pharmaceutical Co., Ltd.). Thiadiazole-substituted compound, pharmaceutical compositions thereof, and applications thereof. US Patent Application US20250154142A1. Published May 15, 2025. View Source
- [2] BindingDB. BDBM718706 (US20250042891, Compound 22) — PARG IC50: 1 nM. Assay: PARG in vitro, 384-well plate, 15 µL total volume. Deposited 2025-12-06. View Source
